molecular formula C10H13BrN2O2 B2486148 Tert-butyl 5-amino-6-bromopyridine-2-carboxylate CAS No. 2248298-86-2

Tert-butyl 5-amino-6-bromopyridine-2-carboxylate

Cat. No.: B2486148
CAS No.: 2248298-86-2
M. Wt: 273.13
InChI Key: ZBKLSXSLQMYMJS-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-6-bromopyridine-2-carboxylate: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a bromine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-6-bromopyridine-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide and tert-butyl hypochlorite, along with catalysts like palladium complexes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-amino-6-bromopyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands for organic reactions.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its biological activity and potential therapeutic applications.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-6-bromopyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile tool in chemical biology .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 5-amino-6-bromopyridine-2-carboxylate stands out due to the combination of the tert-butyl ester, amino, and bromine groups. This unique combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

tert-butyl 5-amino-6-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-5-4-6(12)8(11)13-7/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKLSXSLQMYMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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